3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
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Overview
Description
3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring fused with another pyrazole ring, forming a bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone
- 3-Phenyl-1H-pyrazole
- 1-Methyl-3-n-propyl-5-pyrazolecarboxamide
Uniqueness
3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is unique due to its bicyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919533-20-3 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
7-phenyl-1-propylpyrazolo[1,2-a]pyrazole-3,5-dione |
InChI |
InChI=1S/C15H14N2O2/c1-2-6-12-9-14(18)17-15(19)10-13(16(12)17)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3 |
InChI Key |
POHXKBXHBHDXHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2N1C(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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